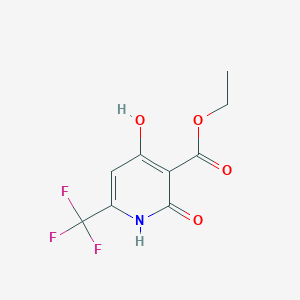

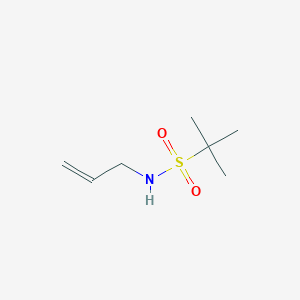

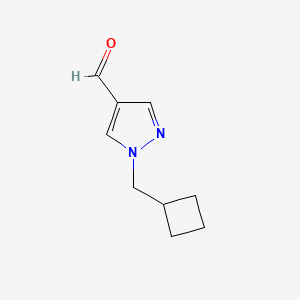

![molecular formula C9H7BrN2O2 B1425446 Methyl-6-bromimidazo[1,2-a]pyridin-8-carboxylat CAS No. 908581-18-0](/img/structure/B1425446.png)

Methyl-6-bromimidazo[1,2-a]pyridin-8-carboxylat

Übersicht

Beschreibung

“Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a solid substance and is used in organic syntheses and as pharmaceutical intermediates .

Molecular Structure Analysis

The molecular structure of “Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate” is represented by the SMILES stringCOC(C1=CN2C=CN=C2C(Br)=C1)=O . The molecular weight of the compound is 255.07 . Physical and Chemical Properties Analysis

“Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate” is a solid substance . It has a molecular weight of 255.07 . The compound is sealed in dry storage at room temperature .Wissenschaftliche Forschungsanwendungen

Organische Synthesezwischenprodukte

Diese Verbindung dient als Zwischenprodukt in verschiedenen organischen Synthesen. Ihre Struktur ermöglicht die Einführung von Lactamen, die für die Entwicklung einer breiten Palette organischer Moleküle entscheidend sind. Die Möglichkeit, Lactame in das 6-Bromimidazo[1,2-a]pyridin-Gerüst einzubauen, kann zur Synthese komplexer Moleküle mit potenziellen Anwendungen in der Materialwissenschaft und Pharmakologie führen .

Pharmazeutische Zwischenprodukte

In der pharmazeutischen Industrie wird diese Verbindung zur Herstellung von Zwischenprodukten verwendet, die für die Medikamentenentwicklung von grundlegender Bedeutung sind. Die Brom- und Carboxylatgruppen im Molekül bieten reaktive Stellen für weitere chemische Modifikationen, die die Synthese verschiedener medizinischer Verbindungen ermöglichen .

Radiomarkierungsstudien

Die Struktur der Verbindung eignet sich für die Radiomarkierung, ein kritischer Prozess in der Medikamentenentwicklung, um die Verteilung und den Metabolismus von Medikamenten im Körper zu verfolgen. Radiomarkierte Versionen dieser Verbindung können unter Verwendung von [2-14 C] Cyanessigsäureamid als Quelle für die Radiomarkierung synthetisiert werden und stellen ein Werkzeug für pharmakokinetische und Bioverteilungsstudien dar .

Entwicklung von Lactam-basierten Molekülen

Die Einführung von Lactamen in den 6-Bromimidazo[1,2-a]pyridin-Kern kann zur Entstehung neuer Lactam-basierter Moleküle führen. Diese Moleküle haben ein großes Potenzial für die Entwicklung neuer Antibiotika und anderer bioaktiver Verbindungen aufgrund ihrer Ringstruktur, die ein häufiges Merkmal vieler Medikamente ist .

Katalysator in chemischen Reaktionen

Die Verbindung kann als Katalysator in verschiedenen chemischen Reaktionen wirken, insbesondere in solchen, die die Spaltung von C-C-Bindungen beinhalten. Diese Anwendung ist in der synthetischen Chemie wertvoll, wo die Bildung und Spaltung von C-C-Bindungen grundlegende Prozesse sind .

Synthese von Imidazopyridinen

Imidazopyridine, die Derivate der Verbindung sind, haben aufgrund ihrer vielfältigen medizinischen Anwendungen Aufmerksamkeit erregt. Die Verbindung kann als Ausgangsmaterial für die Synthese von Imidazopyridinen verwendet werden, die für die Entwicklung von Molekülen mit signifikantem biologischem und therapeutischem Wert wichtig sind .

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is a complex organic compound that contains a bromine atom, an imidazo[1,2-a]pyridine ring, and a carboxylate group The presence of the imidazo[1,2-a]pyridine ring suggests that it may interact with biological molecules .

Mode of Action

The bromine atom in the compound confers the ability to participate in various organic reactions . The imidazo[1,2-a]pyridine ring allows it to interact with biological molecules

Biochemical Pathways

The compound is likely involved in the direct functionalization of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . This functionalization can occur through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Pharmacokinetics

The presence of the carboxylate group suggests that the compound may have good solubility in aqueous solutions , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given its potential to participate in various organic reactions and interact with biological molecules , it may have a range of effects depending on the specific context of its use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate. For instance, its solubility in water suggests that it may be more active in aqueous environments . Other factors, such as pH, temperature, and the presence of other molecules, could also potentially influence its action.

Eigenschaften

IUPAC Name |

methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNRXVYXTRSZKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN2C1=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724399 | |

| Record name | Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908581-18-0 | |

| Record name | Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

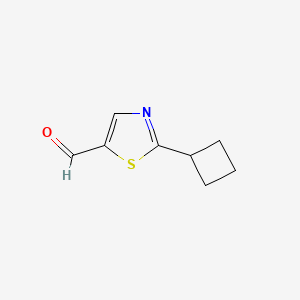

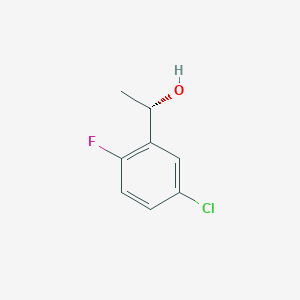

![[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine](/img/structure/B1425372.png)

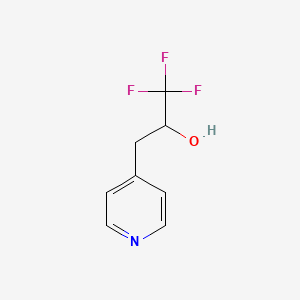

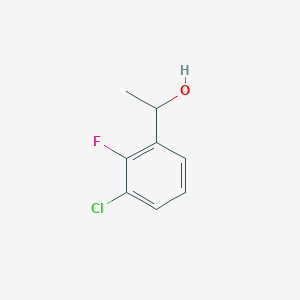

![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)

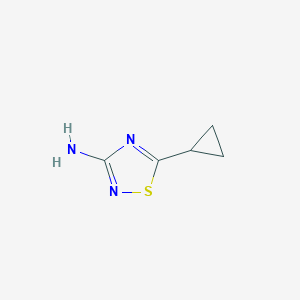

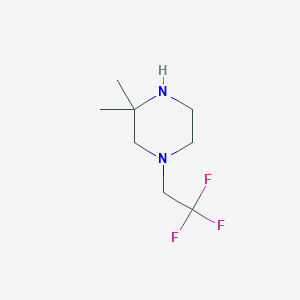

![3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1425384.png)

![[1-Cyclopropyl-2-(propylthio)ethyl]methylamine](/img/structure/B1425385.png)